Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III)

Description

Properties

Molecular Formula |

C66H114O12Y2 |

|---|---|

Molecular Weight |

1277.4 g/mol |

IUPAC Name |

2,2,7-trimethyloctane-3,5-dione;yttrium(3+) |

InChI |

InChI=1S/6C11H19O2.2Y/c6*1-8(2)6-9(12)7-10(13)11(3,4)5;;/h6*7-8H,6H2,1-5H3;;/q6*-1;2*+3 |

InChI Key |

AKMWFUYLGSCLET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Y+3].[Y+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) typically involves the reaction of yttrium nitrate hydrate with 2,2,7-trimethyl-3,5-octanedione in a suitable solvent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound can be confirmed using techniques such as FTIR, 1H NMR, 13C NMR, and EI-MS spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide.

Substitution: Ligand substitution reactions can occur where the 2,2,7-trimethyl-3,5-octanedione ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the yttrium center.

Major Products Formed

The major products formed from these reactions include yttrium oxide from oxidation reactions and various substituted yttrium complexes from ligand substitution reactions.

Scientific Research Applications

Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) has several scientific research applications:

Biology and Medicine: The compound is explored for its potential use in medical imaging and as a contrast agent due to its unique properties.

Industry: It is used in the production of advanced materials, including superconductors and catalysts, due to its stability and reactivity.

Mechanism of Action

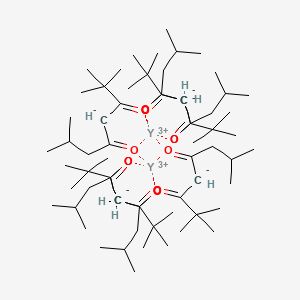

The mechanism by which Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) exerts its effects involves the coordination of yttrium with the 2,2,7-trimethyl-3,5-octanedione ligands. This coordination stabilizes the yttrium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of yttrium oxide thin films in chemical vapor deposition processes .

Comparison with Similar Compounds

Structural and Thermal Properties

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) (Y(TMHD)₃)

- Molecular Formula : C₃₃H₅₇O₆Y

- Molecular Weight : 638.71 g/mol

- Melting Point : 170–173°C

- Enthalpy of Vaporization : 30.11–37.50 kcal/mol (depending on temperature) .

- Key Features :

Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato) (Eu(fod)₃)

- Molecular Formula : C₃₀H₃₃EuF₂₁O₆

- Molecular Weight : 1040.52 g/mol

- Key Features :

Yttrium(III) acetylacetonate (Y(acac)₃)

- Molecular Formula : C₁₅H₂₁O₆Y

- Molecular Weight : 406.23 g/mol

- Key Features :

Volatility and Reactivity

Table 1: Key Properties of Selected β-Diketonate Complexes

Biological Activity

Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III), commonly referred to as Y(tod)₃, is a coordination compound that has garnered attention for its potential biological applications, particularly in medical imaging and as a contrast agent. This article explores the biological activity of Y(tod)₃, its mechanisms of action, and relevant research findings.

Overview of Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III)

Chemical Properties:

- Molecular Formula: C₆₆H₁₁₄O₁₂Y₂

- Molecular Weight: 1277.4 g/mol

- IUPAC Name: 2,2,7-trimethyloctane-3,5-dione; yttrium(3+)

- CAS Number: Not specified in the sources.

Y(tod)₃ is synthesized through the reaction of yttrium nitrate hydrate with 2,2,7-trimethyl-3,5-octanedione in methanol. The compound exhibits stability and unique properties that make it suitable for various scientific applications, particularly in the fields of chemistry and biology.

The biological activity of Y(tod)₃ primarily stems from its ability to coordinate with biological molecules. The yttrium ion can interact with proteins and nucleic acids due to its coordination chemistry. This interaction can lead to conformational changes in these biomolecules, thereby influencing their function. The specific pathways affected by Y(tod)₃ are still under investigation but may involve modulation of enzyme activity and cellular signaling pathways.

1. Medical Imaging

Y(tod)₃ has been explored for its potential use as a contrast agent in medical imaging techniques such as MRI. Its unique electronic properties allow it to enhance the contrast of images by altering the relaxation times of nearby protons in tissues.

2. Cellular Effects

Research indicates that Y(tod)₃ may influence various cellular processes:

- Gene Expression: It has been observed to affect the expression of genes related to apoptosis and cell proliferation, potentially influencing cell survival and growth.

- Oxidative Stress Response: The compound may interact with enzymes involved in oxidative stress responses, modifying their activity and impacting cellular redox balance.

Case Studies

Study on Y(tod)₃ as a Contrast Agent:

A study conducted on the use of Y(tod)₃ demonstrated its efficacy as a contrast agent in MRI applications. The compound showed enhanced imaging capabilities compared to conventional agents due to its favorable relaxivity properties. The study suggested that Y(tod)₃ could be a viable alternative for improving diagnostic imaging techniques.

Enzyme Interaction Studies:

Another research effort focused on the interaction between Y(tod)₃ and specific enzymes involved in metabolic pathways. Results indicated that Y(tod)₃ could inhibit certain enzyme activities by binding to their active sites. This inhibition was linked to altered metabolic processes within cells, showcasing the compound's potential as a biochemical tool.

Comparative Analysis

To better understand the unique properties of Y(tod)₃ compared to similar compounds, a comparison table is provided below:

| Compound Name | Stability | Biological Activity | Applications |

|---|---|---|---|

| Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) | High | MRI contrast agent | Medical Imaging |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III) | Moderate | Limited biological studies | Material Synthesis |

| Tris(acetylacetonato)yttrium (III) | Moderate | Antioxidant properties | Catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.